3-Furan-2-ylmethyl-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one
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Overview
Description
3-Furan-2-ylmethyl-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one is a heterocyclic compound with a molecular formula of C13H9NO3S2 and a molecular weight of 291.35 g/mol . This compound is part of the thiazolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 3-Furan-2-ylmethyl-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one typically involves the reaction of furan-2-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to yield the desired thiazolidinone compound . The reaction conditions often include the use of ethanol as a solvent and heating under reflux .
Chemical Reactions Analysis
3-Furan-2-ylmethyl-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Furan-2-ylmethyl-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity . In cancer cells, it induces apoptosis by activating caspase pathways and inhibiting cell proliferation . The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
3-Furan-2-ylmethyl-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:
3-Furan-2-ylmethyl-5-(4-methyl-benzylidene)-2-thioxo-thiazolidin-4-one: This compound has similar biological activities but differs in its substitution pattern, which can affect its potency and selectivity.
5-(5-(2-chlorophenyl)furan-2-ylmethylene)-3-furan-2-ylmethyl-2-thioxo-thiazolidin-4-one: This derivative exhibits enhanced antimicrobial activity due to the presence of the chlorophenyl group.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H9NO3S2 |
---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
(5E)-3-(furan-2-ylmethyl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H9NO3S2/c15-12-11(7-9-3-1-5-16-9)19-13(18)14(12)8-10-4-2-6-17-10/h1-7H,8H2/b11-7+ |
InChI Key |
ANWHJLMCTJKJIH-YRNVUSSQSA-N |
Isomeric SMILES |
C1=COC(=C1)CN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C(=CC3=CC=CO3)SC2=S |
Origin of Product |
United States |
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